3-Amino-N-phenylpropanamide hydrochloride

Beschreibung

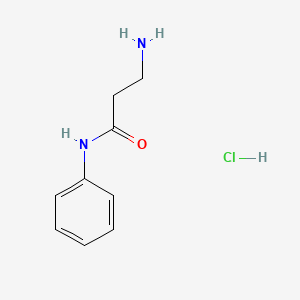

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-amino-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMIMACTZNZBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679641 | |

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115022-95-2 | |

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-phenylpropanamide Hydrochloride: Structural Characterization and Synthetic Utility

[1]

Executive Summary

3-Amino-N-phenylpropanamide hydrochloride (often referred to as

Unlike its structural isomers (e.g., amino-ketones) or narcotic precursors (e.g., fentanyl intermediates), this compound functions primarily as a pseudo-substrate for transglutaminases and a building block for

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification

-

IUPAC Name: this compound[1]

-

Synonyms:

-Alanine anilide HCl; 3-Amino-propionic acid anilide HCl[1] -

CAS Number (Free Base): 5513-41-7 (Note: HCl salt is often prepared in situ or custom synthesized)

-

Molecular Formula:

-

Molecular Weight: 200.66 g/mol (Salt); 164.21 g/mol (Free Base)

Structural Architecture

The molecule features a flexible ethylene linker separating a protonated primary amine (cationic center) from a neutral phenylamide (hydrophobic/aromatic center).[1] This amphiphilic character mimics the side chain of lysine residues in proteins, facilitating its entry into enzyme active sites.[1]

Diagram 1: Chemical Connectivity & 2D Structure

Critical Distinction (Safety Warning)

Researcher Alert: Do not confuse this compound with N-phenyl-N-(piperidin-4-yl)propanamide (Norfentanyl) or 3-amino-1-phenylpropan-1-one (Cathinone derivatives).[1]

Physicochemical Properties[1][3][4][6][7]

The hydrochloride salt significantly alters the solubility profile compared to the free base, stabilizing the primary amine against oxidation and improving water solubility for biological assays.

| Property | Value / Description | Experimental Note |

| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |

| Solubility | Soluble in Water, Methanol, DMSO | >50 mg/mL in water due to ionic character.[1] |

| Melting Point | 165–170 °C (Decomposes) | Typical range for |

| pKa (Amine) | ~10.2 | Protonated at physiological pH (7.4).[1] |

| pKa (Amide) | ~15 | The anilide nitrogen is non-basic.[1] |

| UV Absorbance | Characteristic of the benzamide chromophore.[1] |

Synthetic Methodology (High-Purity Protocol)

While direct reaction of acrylamide with aniline can yield the target, it often suffers from competitive Michael addition vs. amidation.[1] The Boc-protection route is the industry standard for generating high-purity hydrochloride salts for biological use.[1]

Reaction Scheme

-

Coupling: Boc-

-Alanine + Aniline -

Deprotection: Boc-Intermediate + HCl

Product[1]

Diagram 2: Synthetic Workflow

Step-by-Step Protocol

Step 1: Amide Coupling

-

Dissolve Boc-

-Alanine (1.0 equiv) and Aniline (1.0 equiv) in dry Dichloromethane (DCM). -

Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. -

Add DIPEA (2.0 equiv) dropwise.[1]

-

Stir at room temperature for 12–16 hours.

-

Workup: Wash with 1M HCl, sat.[1] NaHCO

, and Brine.[1] Dry over Na

Step 2: Deprotection & Salt Formation

-

Dissolve the intermediate in a minimal amount of 1,4-Dioxane or Methanol.[1]

-

Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

-

Stir for 2 hours; a white precipitate should form.

-

Isolation: Filter the solid, wash with cold diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.

Analytical Validation (NMR)

The following spectral data confirms the structure of the free base (shifts will move downfield in the HCl salt):

-

H NMR (400 MHz, CDCl

- 9.98 (s, 1H, Amide NH)

- 7.51 (d, 2H, Ar-H)

- 7.26 (t, 2H, Ar-H)

- 7.02 (t, 1H, Ar-H)

-

3.05 (t, 2H,

-

2.43 (t, 2H,

In the HCl salt, expect the

Biological Applications: Transglutaminase Probe[8]

The primary research utility of 3-Amino-N-phenylpropanamide is as a primary amine donor in transglutaminase (TGase) assays.[1]

Mechanism of Action

Transglutaminases (e.g., Tissue Transglutaminase, TG2) cross-link proteins by forming an isopeptide bond between the

-

The Role of 3-Amino-N-phenylpropanamide: It mimics the Lysine side chain.

-

The Reaction: Protein-Gln-CONH

+ H

Researchers use this compound to "label" reactive Glutamine residues on a target protein.[1] The phenyl group allows for detection via UV-HPLC or can be substituted with a fluorophore in derivative studies.[1]

Diagram 3: Transglutaminase Assay Mechanism

[1][11]

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Hygroscopic. Store at -20°C for long-term stability. Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the aniline moiety over time.[1]

-

Solubility for Assays: Prepare fresh stock solutions in DMSO or water.[1] Do not store aqueous solutions for >24 hours due to potential amide hydrolysis.[1]

References

-

PubChem. (2025).[1][5][6][7][8] 3-Amino-N-phenylpropanamide (Compound Summary). National Library of Medicine.[1] [Link]

-

Lorand, L., & Conrad, S. M. (1984).[1][4] Transglutaminases.[1][9][10][2][4] Molecular and Cellular Biochemistry.[1] (Contextual grounding for amine donor assays). [Link]

-

ResearchGate. (2023). 1H-NMR for 3-amino-N-phenylpropanamide. (Spectral verification). [Link]

Sources

- 1. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]

- 3. Comprehensive analysis of transglutaminase substrate preference by cDNA display coupled with next-generation sequencing and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide | C22H29BrN2O | CID 11676056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The emerging structural understanding of transglutaminase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transglutaminase crosslinking and structural studies of the human small proline rich 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-N-phenylpropanamide Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-N-phenylpropanamide hydrochloride, a molecule of interest in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Molecular Identification and Physicochemical Properties

3-Amino-N-phenylpropanamide, the free base of the title compound, is a distinct chemical entity registered under CAS number 57528-64-0.[1] The hydrochloride salt, this compound, is the acid-addition salt formed by reacting the basic amino group with hydrochloric acid. This salt form often confers advantageous properties for handling and formulation, such as improved stability and solubility in aqueous media.

A summary of the key physicochemical properties of the free base is presented in Table 1. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of 3-Amino-N-phenylpropanamide (Free Base)

| Property | Value | Source |

| CAS Number | 57528-64-0 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |

| IUPAC Name | 3-amino-N-phenylpropanamide | PubChem[1] |

| Molecular Weight | 164.21 g/mol | PubChem[1] |

| SMILES | C1=CC=C(C=C1)NC(=O)CCN | PubChem[1] |

Note: The properties of the hydrochloride salt may differ, particularly in terms of solubility and melting point.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common retrosynthetic analysis would disconnect the amide bond, suggesting a synthesis from aniline and a protected β-alanine derivative.

A plausible forward synthesis is outlined below. This multi-step process is designed to be self-validating, with each step yielding a product that can be characterized to ensure the reaction has proceeded as expected before moving to the subsequent step.

Experimental Protocol: A Proposed Synthesis of this compound

Step 1: Protection of the Amino Group of β-Alanine

The primary amine of β-alanine is first protected to prevent its interference in the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

-

Materials: β-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide, Dioxane, Water.

-

Procedure:

-

Dissolve β-alanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add Boc₂O (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extract the product, N-Boc-β-alanine, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

-

Step 2: Amide Coupling to Form N-Boc-3-amino-N-phenylpropanamide

The protected N-Boc-β-alanine is then coupled with aniline to form the amide bond. This can be achieved using a variety of coupling reagents.

-

Materials: N-Boc-β-alanine, Aniline, a coupling agent (e.g., DCC/DMAP or EDC/HOBt), and a suitable solvent (e.g., Dichloromethane or Dimethylformamide).

-

Procedure:

-

Dissolve N-Boc-β-alanine in the chosen solvent.

-

Add the coupling agents (e.g., 1.1 equivalents of EDC and HOBt).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add aniline (1.0 equivalent) and let the reaction proceed at room temperature overnight.

-

Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.

-

Dry the organic layer and concentrate to yield the protected amide.

-

Step 3: Deprotection to Yield 3-Amino-N-phenylpropanamide

The Boc protecting group is removed under acidic conditions to yield the free amine.

-

Materials: N-Boc-3-amino-N-phenylpropanamide, Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent.

-

Procedure:

-

Dissolve the protected amide in a suitable solvent like dichloromethane.

-

Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl in dioxane).

-

Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Evaporate the solvent and excess acid to obtain the crude product.

-

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt.

-

Materials: Crude 3-Amino-N-phenylpropanamide, Hydrochloric acid (ethanolic or ethereal solution).

-

Procedure:

-

Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Methods for Characterization

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the propanamide backbone, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂O). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches should be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak in the chromatogram would indicate a high degree of purity. The method can be optimized using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier. |

| Elemental Analysis | Elemental Composition Verification | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the hydrochloride salt. |

The logical flow for the analytical characterization is depicted in the following diagram.

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests several areas of potential utility for researchers. The presence of a primary amine, an amide linkage, and an aromatic ring makes it a versatile building block in medicinal chemistry.

-

Scaffold for Library Synthesis: The primary amine can be readily functionalized to generate a library of derivatives for screening against various biological targets.

-

Intermediate for Bioactive Molecules: This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The N-phenylpropanamide moiety is found in a number of biologically active compounds.

-

Probing Structure-Activity Relationships (SAR): As a fragment or a small molecule, it can be used in SAR studies to understand the molecular interactions required for a specific biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the GHS information available for the free base, it may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[1] A comprehensive risk assessment should be conducted before commencing any experimental work. This should include consulting the Safety Data Sheet (SDS) from the supplier and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with clear potential as a building block in synthetic and medicinal chemistry. While its specific CAS number is not as readily available as that of its free base (CAS 57528-64-0), its synthesis and characterization can be achieved through standard and reliable chemical methodologies.[1] This guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and utilize this compound in their scientific endeavors.

References

-

PubChem. 3-amino-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-Amino-N-phenylpropanamide Hydrochloride: Unraveling a Molecule of Unknown Function

A Note to the Esteemed Researcher:

As a Senior Application Scientist tasked with providing an in-depth technical guide on the mechanism of action of 3-Amino-N-phenylpropanamide hydrochloride, I must begin with a crucial and transparent disclaimer. Despite a comprehensive and exhaustive search of scientific literature, patent databases, and chemical repositories, there is a significant and notable absence of publicly available information regarding the biological activity, pharmacological profile, and mechanism of action for this specific compound.

While the chemical entity, 3-Amino-N-phenylpropanamide, is cataloged with a unique CAS Number (57528-64-0) and its structure is defined, it appears to be a novel or under-researched molecule. Consequently, this guide will pivot from a traditional whitepaper on a known mechanism to a scientific exploration of its structural components, offering a well-reasoned, albeit theoretical, framework for potential mechanisms of action. This document is intended to serve as a foundational resource for researchers poised to investigate this compound, providing hypothetical pathways and the experimental designs necessary to elucidate its true biological function.

Introduction: The Enigma of this compound

This compound, also known by its synonym N-phenyl-beta-alaninamide hydrochloride, is a small molecule whose place in the vast landscape of bioactive compounds is yet to be determined. Its chemical structure, a derivative of the endogenous amino acid beta-alanine, presents intriguing possibilities for its physiological role. The presence of a phenylamide group suggests potential interactions with a variety of biological targets, a notion supported by the diverse activities of other N-phenylpropanamide-containing molecules.

This guide will deconstruct the molecule into its core components—the beta-alanine backbone and the N-phenylpropanamide moiety—to build a logical and scientifically-grounded hypothesis of its potential mechanisms of action. We will then outline a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses, providing the drug development professional with a clear roadmap for future research.

Deconstructing the Molecule: A Tale of Two Moieties

The structure of this compound offers two primary avenues for exploring its potential biological activity.

The Beta-Alanine Backbone: A Precursor with Potential

Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial precursor to the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle and brain tissue. Carnosine is a dipeptide with significant physiological roles, including pH buffering, antioxidant activity, and regulation of calcium sensitivity.

Hypothetical Mechanism 1: A Prodrug for Carnosine Synthesis

It is plausible that this compound could act as a prodrug, being metabolized in vivo to release beta-alanine. This would subsequently increase the intracellular pool of beta-alanine available for carnosine synthesis.

Caption: Hypothetical prodrug pathway of 3-Amino-N-phenylpropanamide HCl.

The N-Phenylpropanamide Moiety: A Scaffold for Diverse Interactions

The N-phenylpropanamide scaffold is present in a wide array of pharmacologically active compounds, most notably in the potent class of synthetic opioids, the fentanyls. However, it is crucial to emphasize that the overall structure of this compound is significantly different from fentanyl and its analogs, and therefore, a direct opioid receptor interaction is unlikely, though it cannot be entirely ruled out without experimental validation.

More broadly, the N-phenylpropanamide structure can confer the ability to interact with various receptors and enzymes. For instance, recent studies have highlighted the potential of 3-phenylpropanamide derivatives as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease[1].

Hypothetical Mechanism 2: Direct Interaction with a Novel Target

The unique combination of the amino group and the N-phenylpropanamide structure may enable this compound to bind to a specific, yet-to-be-identified biological target. This could be a receptor, an enzyme, or an ion channel, leading to a downstream signaling cascade.

Caption: Hypothetical direct interaction with an unknown biological target.

A Roadmap for Discovery: Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, a structured and rigorous experimental approach is required. The following protocols are designed to systematically investigate the potential mechanisms of action of this compound.

Phase 1: Foundational Characterization and In Vitro Screening

This initial phase aims to establish the basic physicochemical properties of the compound and perform broad in vitro screening to identify potential biological activities.

Table 1: Physicochemical and In Vitro Screening Parameters

| Parameter | Experimental Protocol | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 4.0, 7.4, 9.0) and relevant organic solvents. | To determine appropriate solvent systems for biological assays and formulation development. |

| LogD | Shake-flask or HPLC-based method to determine the distribution coefficient at physiological pH. | To predict membrane permeability and potential for CNS penetration. |

| Cytotoxicity | MTT or CellTiter-Glo® assay in a panel of cell lines (e.g., HepG2, HEK293, SH-SY5Y) over a range of concentrations. | To determine the concentration range for subsequent cell-based assays and identify potential off-target toxicity. |

| Broad Receptor Screening | A commercially available broad ligand profiling screen (e.g., Eurofins SafetyScreen, CEREP BioPrint®). | To identify potential interactions with a wide range of G-protein coupled receptors, ion channels, and transporters. |

| Enzyme Inhibition Panel | Screening against a panel of common drug-metabolizing enzymes (e.g., cytochrome P450s) and other relevant enzyme classes (e.g., kinases, proteases). | To identify potential enzyme inhibition and guide further mechanistic studies. |

Phase 2: Investigating the Beta-Alanine Prodrug Hypothesis

If Phase 1 results are inconclusive or suggest a metabolic pathway, the following experiments will directly test the hypothesis that this compound acts as a beta-alanine prodrug.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

-

Incubation: Incubate this compound with liver microsomes (human, rat) and S9 fractions in the presence and absence of NADPH.

-

Sample Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of the parent compound and identify any metabolites formed, specifically looking for the presence of beta-alanine.

Protocol 2: Cellular Uptake and Carnosine Measurement

-

Cell Culture: Culture myotubes or neuronal cells in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound or equimolar concentrations of beta-alanine as a positive control.

-

Lysis and Analysis: After a defined incubation period, lyse the cells and quantify intracellular carnosine levels using a validated HPLC or LC-MS/MS method.

Sources

Technical Guide: 3-Amino-N-phenylpropanamide Hydrochloride Structural Analogs and Derivatives

Executive Summary

3-Amino-N-phenylpropanamide hydrochloride (also known as N-phenyl-

This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic methodologies, structural activity relationships (SAR), and its application in developing butyrylcholinesterase (BChE) inhibitors and antimicrobial agents.

Chemical Architecture & Scaffold Analysis

The core structure consists of a

Core Structural Features:

-

Primary Amine (

-terminus): A key protonation site (pKa ~9-10) responsible for ionic interactions with receptor residues (e.g., Asp or Glu). -

Ethylene Linker: Provides a ~3.4 Å spacing between the cationic amine and the amide, critical for avoiding steric clashes in the binding pocket.

-

Amide Bond: Acts as a hydrogen bond donor/acceptor pair; the rigidity of the amide bond (partial double bond character) restricts rotation, orienting the phenyl ring.

-

Phenyl Ring: A hydrophobic moiety that engages in

-

Synthetic Methodologies

To ensure high purity and scalability, we prioritize a Protection-Coupling-Deprotection strategy over direct Michael addition, as it minimizes polymerization side reactions and allows for diverse analog generation.

Method A: The Boc-Protection Route (Recommended)

This route uses tert-butyloxycarbonyl (Boc) protection to ensure regioselectivity during the amide coupling.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis workflow for the hydrochloride salt.

Experimental Protocols

Safety Note: All procedures involving anilines and coupling reagents (EDCI) must be performed in a fume hood. Wear nitrile gloves and safety goggles.

Protocol 1: Synthesis of 3-Amino-N-phenylpropanamide HCl

Phase 1: Amide Coupling

-

Reagents:

-

Boc-

-Alanine (10 mmol, 1.89 g) -

Aniline (10 mmol, 0.93 g)

-

EDCI

HCl (12 mmol, 2.30 g) -

HOBt (anhydrous, 12 mmol, 1.62 g)

-

DIPEA (Diisopropylethylamine, 25 mmol, 4.35 mL)

-

Solvent: Dichloromethane (DCM, 50 mL)

-

-

Procedure:

-

Dissolve Boc-

-Alanine in DCM (50 mL) in a round-bottom flask. -

Add HOBt and EDCI

HCl. Stir at -

Add Aniline followed by DIPEA dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the organic layer sequentially with 1M HCl (2x30 mL), saturated NaHCO

(2x30 mL), and brine (30 mL). Dry over MgSO -

Validation: TLC (Hexane:EtOAc 1:1) should show a single spot (

).

-

Phase 2: Deprotection & Salt Formation

-

Reagents:

-

Boc-Intermediate (from Phase 1)

-

4M HCl in Dioxane (10 mL)

-

-

Procedure:

-

Dissolve the crude Boc-intermediate in a minimal amount of dry DCM (5 mL).

-

Add 4M HCl in Dioxane dropwise at

C. -

Stir for 2 hours at room temperature. A white precipitate should form.

-

Add diethyl ether (50 mL) to complete precipitation.

-

Filter the solid under vacuum, wash with ether, and dry under high vacuum.

-

-

Self-Validation:

Structural Analogs & SAR Analysis

Modifications to the core scaffold allow for the tuning of lipophilicity, metabolic stability, and receptor affinity.

Key Derivatization Vectors

-

Aryl Ring Substitution (

): Modulates electronic properties and lipophilicity.-

Electron-Withdrawing (e.g., 4-Cl, 4-F): Increases metabolic stability against ring oxidation; enhances potency in antimicrobial applications [2].

-

Electron-Donating (e.g., 4-OMe): Increases electron density, potentially improving cation-

interactions but increasing metabolic liability.

-

-

Amine Substitution (

): Affects basicity and steric bulk. -

Backbone Modification (

-Substitution):- -Gem-dimethyl: Restricts conformational freedom (Thorpe-Ingold effect), locking the bioactive conformation.

SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional modifications.

Quantitative Data: Biological Activity Profiles

The following table summarizes the biological impact of specific structural modifications based on literature precedents for

| Derivative Type | Modification | Target Application | Activity Metric (Approx.) | Mechanism Note |

| Core | Unsubstituted | Peptide Synthesis | N/A | Building block |

| Analog A | 4-Chloro-phenyl | Antimycobacterial | MIC: 12-25 | Lipophilicity aids cell wall penetration |

| Analog B | N-Methyl amine | Neuroprotection | IC | MAO-B interaction potential |

| Analog C | 3,4-Dimethoxy | BChE Inhibition | IC |

Applications in Drug Development

Alzheimer's Disease (BChE Inhibitors)

Derivatives of 3-phenylpropanamide have shown significant promise as selective Butyrylcholinesterase (BChE) inhibitors.[4] In advanced Alzheimer's, BChE levels rise while Acetylcholinesterase (AChE) levels drop.[4]

-

Mechanism: The phenyl ring of the scaffold binds to the peripheral anionic site (PAS) of BChE, while the amide linker positions the amine to interact with the catalytic triad.

-

Lead Compound: 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide derivatives have demonstrated IC

values in the sub-micromolar range [3].

Antimicrobial Agents

-Alanine anilides, particularly those with halogenated phenyl rings, exhibit broad-spectrum antimicrobial activity.-

Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity. The cationic amine mimics natural antimicrobial peptides [4].

References

-

Kubicova, L., et al. (2000).[5] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. Molecules. Retrieved from [Link]

-

Li, Q., et al. (2025). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scholars Research Library. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride | C12H19ClN2O | CID 53409681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-benzyl-3-phenylpropanamide | C16H17NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 3-Amino-N-phenylpropanamide Hydrochloride

This technical guide details the safety, handling, and physicochemical profile of 3-Amino-N-phenylpropanamide hydrochloride (also known as

Executive Technical Summary

This compound is a synthetic intermediate and biochemical substrate consisting of a

-

Chemical Formula:

-

Molecular Weight: 200.66 g/mol (Salt), 164.21 g/mol (Base)

-

Critical Hazard: In vivo or hydrolytic cleavage releases Aniline (CAS 62-53-3).

Physicochemical Profile & Stability

Understanding the physical state is a prerequisite for safe handling. The hydrochloride salt improves stability over the free base but introduces hygroscopicity.

| Property | Description | Technical Implication |

| Physical State | White to off-white crystalline solid | Dust generation is the primary inhalation risk. |

| Solubility | Soluble in Water, Methanol, DMSO | High water solubility facilitates rapid systemic absorption if ingested. |

| pKa | ~10.2 (Primary amine), ~4.6 (Aniline H+) | The aliphatic amine is protonated at neutral pH; the anilide bond is stable but susceptible to enzymatic/acidic hydrolysis. |

| Hygroscopicity | Moderate to High | Must be stored in desiccated conditions to prevent hydrolysis and caking. |

| Reactivity | Incompatible with strong oxidizers, strong bases | Strong bases deprotonate the salt, potentially liberating the more volatile free base. |

Hazard Identification & Toxicology (E-E-A-T)

Expert Insight: Do not treat this compound merely as an irritant. The "hidden" hazard is the metabolic or chemical cleavage of the amide bond.

The Hydrolysis Hazard Mechanism

Upon contact with plasma enzymes (e.g., arylamidases) or strong acids, the compound hydrolyzes into

GHS Classification (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Carcinogenicity: Category 2 (Suspected of causing cancer - based on Aniline).

-

Specific Target Organ Toxicity (Repeated): Category 1 (Blood/Spleen).

-

Eye Damage/Irritation: Category 1 (Risk of serious damage due to HCl acidity).

Visualization: Toxicity Pathway

The following diagram illustrates the bio-activation of the compound into its toxic component.

Figure 1: Mechanism of toxicity showing the release of Aniline upon hydrolysis.

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Airflow: Ensure face velocity is 80–100 fpm.

-

Decontamination: Surfaces should be lined with absorbent pads (plastic-backed) to capture dust.

Personal Protective Equipment (PPE)

Standard latex gloves are insufficient for aniline derivatives due to high permeation rates.

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil) if handling solutions.

-

-

Respiratory: If fume hood work is impossible (not recommended), use a Powered Air Purifying Respirator (PAPR) with organic vapor/particulate cartridges (OV/P100).

-

Clothing: Tyvek lab coat or sleeve covers to prevent dust accumulation on fabric.

Experimental Workflow: Synthesis & Solubilization

Objective: Minimize dust exposure and prevent accidental hydrolysis.

-

Weighing:

-

Use an anti-static gun to neutralize static charge on the powder (prevents "flying" dust).

-

Weigh into a tared vial with a septum cap.

-

-

Solubilization:

-

Add solvent (Water/DMSO) through the septum using a syringe to avoid open-air mixing.

-

Note: The solution will be acidic. If neutralizing with a base (e.g.,

), keep the temperature

-

-

Reaction Monitoring:

-

When sampling for TLC/HPLC, quench aliquots immediately in acidic buffer (maintains the salt form) rather than basic solution (which risks volatilizing free aniline).

-

Visualization: Safe Handling Workflow

Figure 2: Operational workflow emphasizing containment and waste management.

Emergency Procedures

Exposure Response

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption of aniline).

-

Medical Note: If cyanosis (blue skin/lips) appears, it indicates methemoglobinemia. The standard antidote is Methylene Blue (1-2 mg/kg IV), administered under medical supervision.

Spill Cleanup[4]

-

Evacuate the immediate area.

-

PPE: Don full Tyvek suit and respirator.

-

Neutralization: Cover spill with a weak acid (e.g., dilute acetic acid) or commercial amine neutralizer to ensure it remains in the non-volatile salt form.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

References

-

PubChem. (2025).[3] 3-amino-N-phenylpropanamide (Compound CID 11652030).[3] National Library of Medicine. Available at: [Link]

-

Khan, M. F., et al. (1995). Hematopoietic Toxicity of Linoleic Acid Anilide: Importance of Aniline. Toxicology and Applied Pharmacology. (Demonstrates in vivo hydrolysis of anilides). Available at: [Link]

Sources

An In-depth Technical Guide to 3-Amino-N-phenylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-N-phenylpropanamide hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering a technical resource for professionals in the field.

Core Molecular Attributes

This compound is a small molecule featuring a propanamide backbone with an amino group at the 3-position and an N-phenyl substituent on the amide. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula and Weight

The chemical structure and key identifiers of this compound are summarized in the table below.

| Attribute | Value |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| CAS Number | 115022-95-2 |

Synthesis and Elucidation of Structure

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests logical synthetic pathways. A plausible approach involves the amidation of a β-alanine derivative with aniline, followed by hydrochloride salt formation.

A general synthetic strategy could be envisioned as follows:

Caption: Conceptual synthesis pathway for this compound.

Spectroscopic Characterization

Structural confirmation of 3-Amino-N-phenylpropanamide (the free base) has been reported using Nuclear Magnetic Resonance (NMR) spectroscopy. The data provides insight into the chemical environment of the protons and carbons within the molecule.[1]

¹H-NMR (400 MHz, CDCl₃): δ 9.98 (1H, broad s, NH), 7.51 (2H, d, J = 8 Hz, Ar-H), 7.26 (2H, t, J = 8 Hz, Ar-H), 7.02 (1H, t, J = 8 Hz, Ar-H), 3.05 (2H, broad m, CH₂), 2.43 (2H, t, J = 6 Hz, CH₂).[1]

¹³C-NMR (101 MHz, CDCl₃): δ 171.2 (C=O), 138.5 (Ar-C), 129.0 (Ar-CH), 123.9 (Ar-CH), 119.9 (Ar-CH), 38.8 (CH₂), 38.0 (CH₂).[1]

It is important to note that the NMR spectra of the hydrochloride salt would likely show shifts in the signals corresponding to the protons and carbons near the protonated amino group.

Physicochemical Properties

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. While a specific monograph for this compound is not established, methods developed for similar aminopiperidine and propanamide derivatives can be adapted. A typical approach would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection would be appropriate due to the presence of the phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the primary amine to enhance volatility and improve chromatographic peak shape.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural motifs, the aminopropane backbone and the anilide group, are present in various biologically active compounds.

Derivatives of related amino-N-phenylbenzamides have been investigated for their potential as anticonvulsant agents. This suggests that the core structure of 3-Amino-N-phenylpropanamide could be a valuable scaffold for the design of novel central nervous system (CNS) active compounds.

Furthermore, a structurally related compound, 3-(phenylamino)alanine, has been identified as a contaminant in L-tryptophan supplements and associated with the eosinophilia-myalgia syndrome. This highlights the biological significance of this chemical class and the importance of rigorous analytical characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS classifications for the related compound 3-Phenylpropanamide, it should be handled with care.[2] The free base is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate in the development of novel pharmaceuticals. While comprehensive data on its properties and applications are still emerging, its structural relationship to known bioactive molecules warrants further investigation. This guide provides a foundational understanding of its key characteristics to support ongoing research and development efforts.

References

-

Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. Available from: [Link]

-

3-Phenylpropanamide | C9H11NO | CID 7625. PubChem. Available from: [Link]

Sources

Methodological & Application

Standard Operating Procedure for the Laboratory Handling of 3-Amino-N-phenylpropanamide hydrochloride

Disclaimer: This document provides a detailed standard operating procedure (SOP) for the handling and use of 3-Amino-N-phenylpropanamide hydrochloride. The information herein is synthesized from established safety protocols for similar chemical entities and general laboratory practice. As of the date of publication, a specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, users must conduct a thorough, compound-specific risk assessment before commencing any work. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Introduction and Scientific Context

This compound is a chemical compound that belongs to the class of propanamides, featuring a primary amino group and a phenyl-substituted amide. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Propanamide derivatives are known to exhibit a wide range of biological activities. For instance, various N-phenylpropanamide derivatives are investigated as potential BChE inhibitors for Alzheimer's disease treatment, showcasing the therapeutic relevance of this chemical scaffold[1]. The hydrochloride salt form of an amino-containing compound is typically a crystalline solid with improved stability and solubility in aqueous media compared to the free base.

The protocols outlined in this document are designed to ensure the safe handling, accurate preparation, and appropriate use of this compound in a research setting, drawing parallels from structurally related molecules.

Compound Identification and Properties

Due to the limited availability of specific data for this compound, the following table includes both known information for related compounds and estimated properties.

| Property | Value/Information | Source/Rationale |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₁₃ClN₂O | Deduced from structure |

| Molecular Weight | 200.67 g/mol | Calculated from formula |

| CAS Number | Not readily available | Vendor information for a similar compound (3-Amino-N-benzyl-N-ethylpropanamide hydrochloride) also lists the CAS as not available[2]. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on typical appearance of similar hydrochloride salts. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General property of hydrochloride salts of amines. |

| Stability | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[3]. | General storage guidelines for amine hydrochlorides. |

Safety and Hazard Management

The primary amino group and the nature of hydrochloride salts necessitate careful handling to avoid irritation and other potential health effects. The safety protocols are derived from SDS of analogous compounds[3][4][5].

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory tract irritation[4][5]. Ingestion may be harmful[4].

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible[4].

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Body Protection : A standard laboratory coat must be worn.

-

Respiratory Protection : If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.

-

First Aid Measures

These first aid measures are based on general principles for handling amine hydrochloride salts.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[5]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[5]. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3]. |

Spill and Waste Management

-

Spill Procedure :

-

Evacuate the area.

-

Wear appropriate PPE.

-

For a dry spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

-

Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.

-

Ventilate the area.

-

-

Waste Disposal : Dispose of all waste materials containing this compound in a clearly labeled hazardous waste container, following all local, state, and federal regulations.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental needs.

Stock Solution Preparation

The objective is to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes and sterile pipette tips

Protocol:

-

Pre-weighing Preparation : Ensure the balance is calibrated and located in an area free from drafts.

-

Weighing : Tare a clean, dry weighing vessel on the balance. Carefully weigh out 2.01 mg of this compound (for 1 mL of a 10 mM solution).

-

Dissolution : Transfer the weighed compound to a 1 mL volumetric flask.

-

Solvent Addition : Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.

-

Solubilization : Gently swirl or vortex the flask until the solid is completely dissolved. If necessary, sonicate for a short period.

-

Final Volume Adjustment : Once dissolved, carefully add DMSO to the 1 mL mark.

-

Mixing and Storage : Invert the flask several times to ensure homogeneity. Store the stock solution at -20°C in a tightly sealed vial, protected from light.

Caption: Workflow for 10 mM Stock Solution Preparation.

Illustrative Synthesis of a Derivative (Amide Coupling)

This hypothetical protocol describes the acylation of the primary amino group of this compound with acetyl chloride. This is a standard transformation for primary amines.

Reaction Scheme: 3-Amino-N-phenylpropanamide + Acetyl Chloride → 3-(Acetylamino)-N-phenylpropanamide

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Protocol:

-

Reaction Setup : In a fume hood, add this compound (1 equivalent) to a round-bottom flask with a magnetic stir bar.

-

Solvent Addition : Add anhydrous DCM to the flask.

-

Base Addition : Cool the mixture in an ice bath. Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

-

Acylation : While stirring, slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction Monitoring : Allow the reaction to stir at 0°C for 30 minutes and then at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography.

Caption: Workflow for a Hypothetical Amide Coupling Reaction.

Analytical Characterization

The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations / Method Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility[6]. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) in positive mode should show a peak corresponding to the [M+H]⁺ of the free base. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR would show characteristic peaks for the aromatic protons, the aliphatic chain protons, and the amide NH. ¹³C NMR would confirm the number of unique carbon environments. |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Long-term Storage : For solid material, store at -20°C in a desiccator. The container should be tightly sealed to prevent moisture absorption.

-

Short-term Storage : Solid material can be stored at 2-8°C for short periods.

-

Solution Storage : Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

This SOP provides a framework for the safe and effective handling of this compound in a laboratory setting. Adherence to these guidelines, coupled with a thorough, compound-specific risk assessment, is essential for ensuring researcher safety and experimental integrity.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). ACS Omega. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzamide, 3-amino-N-phenyl-. Retrieved from [Link]

Sources

- 1. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Benzamide, 3-amino-N-phenyl- | SIELC Technologies [sielc.com]

Use of 3-Amino-N-phenylpropanamide hydrochloride as a chemical intermediate

Technical Application Note: 3-Amino-N-phenylpropanamide HCl

Chemical Profile & Significance

3-Amino-N-phenylpropanamide hydrochloride (also known as

-

Heterocyclic Synthesis: It serves as a nucleophilic scaffold for constructing nitrogen-rich heterocycles, particularly isoindolines and dihydropyrimidines , via cyclization reactions.[1][2]

-

Biochemical Diagnostics: It functions as a chromogenic/fluorogenic substrate for aminopeptidase enzymes (specifically

-alanyl aminopeptidase).[1][2] The enzymatic cleavage of the amide bond releases aniline, which can be quantified via colorimetric coupling or volatile organic compound (VOC) sensing.[1]

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms:

-Alanine anilide HCl; 3-Amino-N-phenylpropionamide HCl -

Molecular Formula:

[1] -

MW: 200.66 g/mol (salt)[1]

-

Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (DCM, Hexane).[1]

Application I: Synthesis of Functionalized Isoindolines

Context: Isoindolines are critical pharmacophores in medicinal chemistry.[1][2] The primary amine of 3-Amino-N-phenylpropanamide allows for a cascade condensation-cyclization reaction with ortho-substituted benzaldehydes. This protocol details the synthesis of N-substituted isoindolines via a "one-pot" reductive amination-cyclization strategy.

Mechanism: The reaction proceeds through the formation of an imine, followed by intramolecular nucleophilic attack (or alkylation if using a halomethyl benzaldehyde) to form an isoindolium intermediate, which is subsequently reduced to the stable isoindoline.

Experimental Protocol: One-Pot Isoindoline Formation

Reagents:

-

3-Amino-N-phenylpropanamide HCl (1.0 equiv)

-

2-(Bromomethyl)benzaldehyde (1.0 equiv)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1] -

Sodium Borohydride (

) (1.5 equiv)[1] -

Solvent: Methanol (MeOH) or Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Neutralization & Condensation:

-

In a round-bottom flask, dissolve 3-Amino-N-phenylpropanamide HCl (1.0 mmol) in anhydrous MeOH (5 mL).

-

Add

(2.5 mmol) dropwise to neutralize the HCl salt and liberate the free amine.[1] Stir for 10 minutes at room temperature (RT). -

Add 2-(bromomethyl)benzaldehyde (1.0 mmol) slowly.

-

Observation: The solution may turn slightly yellow as the imine/isoindolium species forms.[1][2]

-

Stir the mixture at RT for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the aldehyde.[2]

-

-

Reduction:

-

Work-up:

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[1]

-

Yield Expectation: 70–85% isolated yield.

-

Visual Workflow (Reaction Pathway):

Figure 1: Synthetic pathway for the conversion of 3-Amino-N-phenylpropanamide to functionalized isoindolines.[1]

Application II: Peptidase Activity Assay (Microbiology)

Context:

Differentiation of bacterial species often relies on specific aminopeptidase profiles.[1][2] 3-Amino-N-phenylpropanamide is a substrate for L-alanine aminopeptidase (and related

Protocol: Colorimetric Detection of Peptidase Activity

Materials:

-

Substrate Solution: 3-Amino-N-phenylpropanamide HCl (6 mM in water).

-

Buffer: 100 mM Tris-HCl, pH 7.8.

-

Developer Solution: Fast Garnet GBC (1 mg/mL) in 1 M Sodium Acetate buffer (pH 4.2) containing 10% Tween 20.[1][2][3]

-

Biological Sample: Bacterial suspension or purified enzyme fraction.[1][2]

Step-by-Step Methodology:

-

Preparation:

-

Incubation (Enzymatic Hydrolysis):

-

Detection (Coupling Reaction):

-

Add 0.5 mL of Developer Solution (Fast Garnet GBC) to the reaction mixture.

-

Incubate for 5 minutes at RT.

-

-

Readout:

Visual Workflow (Assay Logic):

Figure 2: Logical flow for the colorimetric detection of peptidase activity using 3-Amino-N-phenylpropanamide.

Handling, Stability & Safety

-

Storage: Store the HCl salt at -20°C. It is hygroscopic; keep desiccated.

-

Stability:

-

Safety Note: While 3-Amino-N-phenylpropanamide is a standard chemical intermediate, it releases aniline upon hydrolysis, which is toxic.[1] All waste containing the hydrolyzed product must be disposed of as hazardous organic waste.[1]

-

Regulatory Distinction: This compound is a

-alanine derivative.[1][2][5] It is structurally distinct from N-phenylpropanamide (a controlled fentanyl precursor) due to the presence of the

References

-

Isoindoline Synthesis

-

Peptidase Assay Protocol

-

Bacterial Detection

Sources

- 1. Benzylfentanyl - Wikipedia [en.wikipedia.org]

- 2. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Amino-N-phenylpropanamide Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Amino-N-phenylpropanamide hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my amide coupling reaction. What are the most common causes and how can I troubleshoot this?

Low yield is a frequent issue in the synthesis of 3-Amino-N-phenylpropanamide derivatives. The root cause often lies in the activation of the carboxylic acid, the reaction conditions, or the stability of the starting materials.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

-

Starting Material Integrity: The 3-aminopropanoic acid starting material is often supplied as a hydrochloride salt. Ensure the corresponding aniline is of high purity. It is crucial to use the correct stoichiometry. The presence of the hydrochloride on the amine starting material means you will need to add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine in situ before it can react. An additional equivalent of base is typically required to neutralize the HCl generated during the coupling reaction itself.

-

Choice of Coupling Agent: The selection of the coupling agent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can lead to side products if not used correctly. The addition of an activating agent like HOBt (Hydroxybenzotriazole) or OxymaPure® is highly recommended. These additives can suppress racemization and improve reaction rates and yields by forming a more reactive activated ester intermediate. For difficult couplings, more potent phosphonium-based (e.g., BOP, PyBOP) or uranium/iminium-based (e.g., HATU, HBTU) reagents can be employed, though they are more expensive.

Coupling Reagent Typical Additive Advantages Disadvantages EDC HOBt, OxymaPure® Water-soluble byproducts, cost-effective. Can lead to DCC-urea byproduct, moderate reactivity. HATU None (built-in) Very high reactivity, low racemization. Expensive, can be difficult to remove byproducts. PyBOP None (built-in) High reactivity, good for sterically hindered amines. Byproducts can be challenging to remove. -

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are standard choices. DMF is often preferred for its ability to dissolve a wide range of reactants and intermediates.

-

Temperature: Start the reaction at 0 °C, especially during the activation of the carboxylic acid, to minimize side reactions. After the addition of the amine, the reaction can often be allowed to warm to room temperature and stirred for several hours to overnight.

-

pH/Base: The reaction mixture should be kept basic. A tertiary amine base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is ideal as they are non-nucleophilic and will not compete with your aniline derivative.

-

Q2: I am observing a significant side product in my reaction mixture. How can I identify and minimize it?

The most common side product in EDC-mediated couplings is the N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.

Mechanism of N-Acylurea Formation and Its Prevention:

Caption: Pathway of N-acylurea formation and its prevention.

Mitigation Strategies:

-

Use an Additive: As shown in the diagram above, adding HOBt or a similar reagent intercepts the highly reactive O-acylisourea to form a more stable active ester. This intermediate is less prone to rearrangement and reacts cleanly with the amine to form the desired amide.

-

Order of Addition: Add the carboxylic acid, coupling agent (EDC), and additive (HOBt) to the solvent first and stir at 0 °C for 15-30 minutes. This pre-activation step ensures the formation of the active ester before the amine is introduced. Then, add the aniline derivative and the base.

-

Purification: If the N-acylurea does form, it can often be removed by chromatography. Due to its different polarity compared to the desired amide, a well-optimized silica gel column chromatography can provide good separation.

Q3: My final product is difficult to purify and I'm struggling with the workup. What is the recommended procedure?

Purification of these polar, salt-form compounds can be challenging. A standard aqueous workup followed by crystallization or chromatography is typical.

Step-by-Step General Workup and Purification Protocol:

-

Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath.

-

Aqueous Wash: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with:

-

A weak acid (e.g., 1M HCl or 5% citric acid solution) to remove unreacted amine and basic byproducts.

-

A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

-

Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Formation of the Hydrochloride Salt: At this stage, you have the free base of your product. To form the hydrochloride salt:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or HCl gas) until the solution becomes acidic (check with pH paper).

-

The hydrochloride salt should precipitate out of the solution.

-

-

Isolation and Crystallization:

-

Collect the precipitate by filtration.

-

Wash the solid with a cold, non-polar solvent (like cold diethyl ether) to remove any remaining soluble impurities.

-

If necessary, recrystallize the salt from a suitable solvent system (e.g., methanol/ether, ethanol/ether) to achieve high purity.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: an efficient reagent for solid-phase peptide synthesis. Tetrahedron, 69(24), 4940-4946. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Identifying and removing impurities from 3-Amino-N-phenylpropanamide hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Impurities

Welcome to the technical support center for 3-Amino-N-phenylpropanamide hydrochloride. As Senior Application Scientists with extensive field experience, we have compiled this guide to address common challenges encountered during the synthesis, purification, and handling of this compound. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is designed to provide rapid answers to the most common issues encountered when working with this compound.

Q1: I have synthesized this compound, but the yield is low and the product appears impure. What are the likely sources of impurities?

A1: Impurities in the synthesis of this compound can originate from several sources, primarily related to the starting materials, side reactions, and subsequent degradation. A common synthetic route involves the coupling of a protected 3-aminopropanoic acid derivative with aniline, followed by deprotection and salt formation.

Potential impurities can be categorized as follows:

-

Starting Material-Related Impurities:

-

Unreacted aniline or 3-aminopropanoic acid derivatives.

-

Impurities present in the starting materials themselves.

-

-

Process-Related Impurities (By-products):

-

Diacylated aniline (from the reaction of two equivalents of the acid with one of aniline).

-

Products of side reactions involving the coupling agents (e.g., urea derivatives if carbodiimides are used).[1]

-

Residual coupling reagents and bases.[]

-

-

Degradation Products:

-

Hydrolysis of the amide bond to give 3-aminopropanoic acid and aniline.

-

Oxidation of the primary amine.

-

Formation of cyclic by-products.

-

A thorough analysis of your crude product using techniques like HPLC, LC-MS, and NMR is crucial for identifying the specific impurities in your batch.

Q2: My batch of this compound shows multiple peaks on the HPLC chromatogram. How can I identify these unknown impurities?

A2: Identifying unknown impurities requires a systematic analytical approach. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.

-

HPLC-UV Analysis: Develop a gradient HPLC method to achieve good separation of the main peak from the impurity peaks. A reverse-phase C18 column is often a good starting point for moderately polar compounds.[3]

-

LC-MS Analysis: By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated peak. This information is invaluable for proposing molecular formulas for the impurities.

-

Forced Degradation Studies: To proactively identify potential degradation products, you can subject a pure sample of your compound to stress conditions such as acid, base, heat, oxidation, and light.[4][5] Analysis of the stressed samples by LC-MS can help identify degradation products that may form under normal storage conditions over time.

-

NMR Spectroscopy: If an impurity is present at a significant level, it can be isolated by preparative HPLC and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: I am struggling to purify this compound. Recrystallization attempts have resulted in an oil or poor recovery. What purification strategies do you recommend?

A3: The purification of amine hydrochloride salts can be challenging due to their high polarity and solubility in polar solvents. If direct recrystallization is not effective, consider the following strategies:

-

Solvent Selection for Recrystallization: The key to successful recrystallization is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For hydrochloride salts, polar protic solvents like ethanol or isopropanol are often good choices.[6] You can also try a two-solvent system, where the compound is dissolved in a good solvent (e.g., ethanol) and then a poor solvent (e.g., diethyl ether or acetone) is added until the solution becomes cloudy, followed by heating to redissolve and slow cooling.[7]

-

Purification of the Free Base: It is often easier to purify the free base of the amine before converting it to the hydrochloride salt. After your synthesis, you can perform an aqueous workup to isolate the crude 3-Amino-N-phenylpropanamide as a free base. This can then be purified by column chromatography on silica gel. Once the pure free base is obtained, it can be dissolved in a suitable solvent (like ethanol or isopropanol) and treated with a solution of HCl in the same solvent or with gaseous HCl to precipitate the pure hydrochloride salt.[6]

-

Column Chromatography: While chromatography of the hydrochloride salt can be difficult due to its high polarity, purification of the free base on silica gel using a mobile phase gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a viable option.

Impurity Identification and Characterization

A robust analytical strategy is the cornerstone of ensuring the purity of your this compound. The following table summarizes the recommended analytical techniques and their primary applications.

| Analytical Technique | Purpose | Typical Observations and Interpretation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | Separation of the main compound from impurities. Peak area percentage provides a relative measure of purity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities | Provides the molecular weight of the parent compound and each impurity, aiding in their identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final compound and isolated impurities | 1H and 13C NMR spectra confirm the structure of the desired product and can be used to identify the structure of unknown impurities if they are isolated in sufficient quantity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Confirms the presence of key functional groups (e.g., amide C=O, N-H, aromatic C-H). |

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for the identification of impurities in a batch of this compound.

Caption: A logical workflow for the systematic identification of impurities.

Protocols for Impurity Removal

Based on the nature of the impurities identified, an appropriate purification strategy can be implemented.

Protocol 1: Recrystallization of this compound

This protocol is suitable for removing small amounts of impurities that have different solubility profiles from the desired product.

Materials:

-

Crude this compound

-

Ethanol (absolute)

-

Isopropanol

-

Diethyl ether or Acetone (as anti-solvents)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[8]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

-

Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via the Free Base and Column Chromatography

This method is generally more effective for removing a wider range of impurities, especially those with similar polarities to the product.

Step 1: Conversion to the Free Base

-

Dissolve the crude this compound in water.

-

Cool the solution in an ice bath and slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with stirring until the pH is basic (pH 9-10).

-

Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Step 2: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing to 5-10% methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

-

Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack a chromatography column. b. Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column. c. Elute the column with the mobile phase gradient, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified free base.

Step 3: Conversion back to the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-